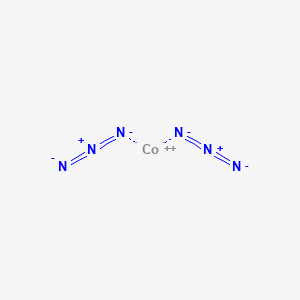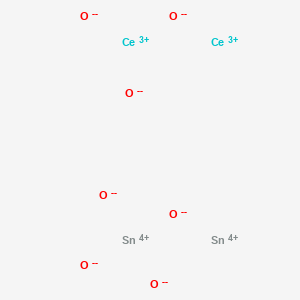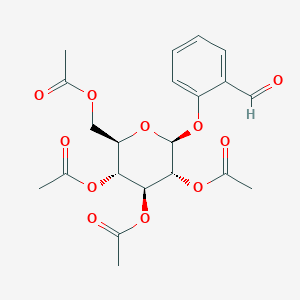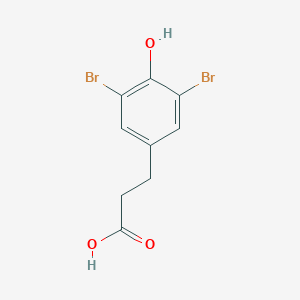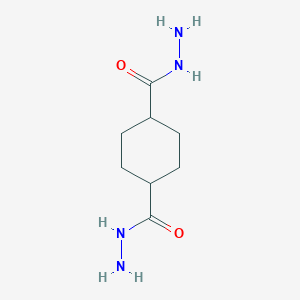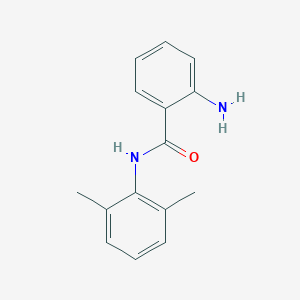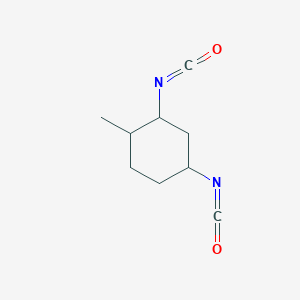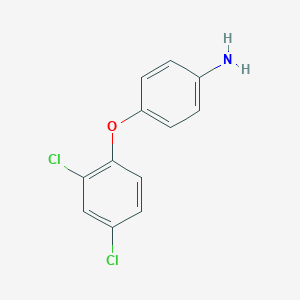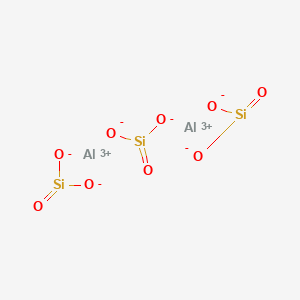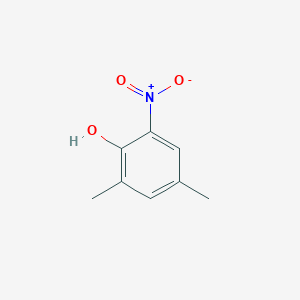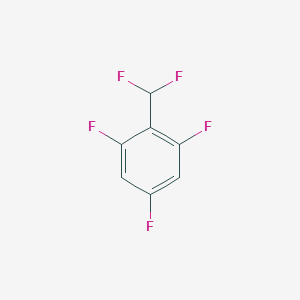
2-(Difluoromethyl)-1,3,5-trifluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-1,3,5-trifluorobenzene is an organofluorine compound characterized by the presence of both difluoromethyl and trifluorobenzene groups.
Mechanism of Action
Target of Action
It’s known that difluoromethyl groups have attracted significant attention in medicinal chemistry due to their unique combination of lipophilic and hydrogen bonding properties . They have been used as bioisosteres of OH and SH in serine and cystine moieties, respectively, as well as NH2 groups .
Mode of Action
The difluoromethylation process, which involves the formation of x–cf2h bonds where x can be c(sp), c(sp2), c(sp3), o, n, or s, has been extensively studied . This process has been achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling methods .
Biochemical Pathways
The difluoromethyl group (cf2h) has been used in various biochemical processes, including the synthesis of diverse fluorine-containing heterocycles, which are core moieties of various biologically and pharmacologically active ingredients .
Pharmacokinetics
It’s known that the difluoromethyl group (cf2h) has been used as a bioisostere of oh and sh in serine and cystine moieties, respectively, as well as nh2 groups, where greater lipophilicity and rigidity provide advantages to pharmacokinetics and potency .
Action Environment
It’s known that the difluoromethylation process can be achieved under various conditions, including non-protic conditions enabled by an ammonium salt that serves as a reductively stable, masked proton source .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the late-stage difluoromethylation, which can be achieved through various strategies such as electrophilic, nucleophilic, radical, and cross-coupling methods . For instance, the difluoromethylation of aromatic compounds can be accomplished using difluorocarbene reagents under mild and environmentally benign conditions .
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)-1,3,5-trifluorobenzene often involves continuous flow processes that utilize commercially available starting materials. These processes are designed to achieve high yields and purities through optimized reaction conditions and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-1,3,5-trifluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the difluoromethyl group.
Substitution: The compound can undergo substitution reactions, where the difluoromethyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include difluorocarbene reagents, electrophilic and nucleophilic agents, and radical initiators. Reaction conditions often involve the use of catalysts, such as transition metals, to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield difluoromethylated aromatic ketones, while substitution reactions can produce a variety of functionalized aromatic compounds .
Scientific Research Applications
2-(Difluoromethyl)-1,3,5-trifluorobenzene has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylbenzene: Similar in structure but lacks the difluoromethyl group.
Difluoromethylbenzene: Contains the difluoromethyl group but lacks the trifluorobenzene moiety.
Trifluoromethylphenyl derivatives: Various derivatives with different functional groups attached to the phenyl ring.
Uniqueness
2-(Difluoromethyl)-1,3,5-trifluorobenzene is unique due to the combination of both difluoromethyl and trifluorobenzene groups, which impart distinct chemical properties such as enhanced hydrogen bonding, increased lipophilicity, and metabolic stability. These properties make it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-(difluoromethyl)-1,3,5-trifluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBTXMURKRFVAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(F)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592954 |
Source


|
| Record name | 2-(Difluoromethyl)-1,3,5-trifluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214338-85-8 |
Source


|
| Record name | 2-(Difluoromethyl)-1,3,5-trifluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B88291.png)
